molecular formula C21H38N.Br<br>C21H38BrN B095026 Cetylpyridinium bromide CAS No. 140-72-7

Cetylpyridinium bromide

Cat. No.: B095026
CAS No.: 140-72-7
M. Wt: 384.4 g/mol
InChI Key: DVBJBNKEBPCGSY-UHFFFAOYSA-M
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Description

Cetylpyridinium bromide (CPB), a quaternary ammonium compound (QAC), is a cationic surfactant with a pyridinium head group and a 16-carbon alkyl chain. It is widely utilized for its antimicrobial properties in disinfectants, drug delivery systems, and analytical chemistry . CPB forms micelles in aqueous solutions, with a critical micelle concentration (CMC) influenced by additives like salts and organic molecules . Its ability to enhance drug solubility and stability makes it valuable in pharmaceutical formulations, particularly in interactions with antibiotics like levofloxacin (LFH) .

Preparation Methods

General Quaternization Reaction Mechanism

The quaternization of pyridine with cetyl bromide proceeds via an SN2 mechanism, where the lone pair on pyridine’s nitrogen attacks the electrophilic carbon of cetyl bromide, displacing the bromide ion. The reaction is expressed as:

C16H33Br+C5H5NC21H38NBr+H+\text{C}{16}\text{H}{33}\text{Br} + \text{C}5\text{H}5\text{N} \rightarrow \text{C}{21}\text{H}{38}\text{NBr} + \text{H}^+

This exothermic process (ΔH<0\Delta H^\circ < 0) benefits from polar aprotic solvents like methyl isobutyl ketone (MIBK), which stabilize transition states without participating in side reactions . Catalysts such as triethylamine or EDTA derivatives mitigate side reactions by sequestering acidic byproducts, ensuring >99% conversion rates .

Industrial Synthesis Methods

Reaction Conditions and Catalysts

Industrial protocols emphasize one-pot synthesis for scalability. A representative method involves:

  • Reactants : Cetyl bromide (1 mol), pyridine (3 mol excess to drive completion).

  • Catalyst : Mixed systems (e.g., triethylamine + sulfuric acid) at 2 wt% of reactants.

  • Temperature : 90–100°C, avoiding thermal degradation of the pyridinium ring.

  • Time : 6–8 hours for complete alkylation .

Table 1 : Optimization of Catalytic Systems for CPB Synthesis

Catalyst CompositionTemperature (°C)Time (h)Yield (%)Purity (%)
Triethylamine + H₂SO₄90–100698.599.6
EDTA + N-Methyl morpholine100–110797.899.5
Formic acid + Propyl ethyl amine80–90896.299.2

Data adapted from patent WO2016092499A1 .

Solvent Systems and Temperature Control

Solvent choice critically impacts micelle formation and product isolation. MIBK-water mixtures (4:1 v/v) enable crystallization of CPB while solubilizing unreacted pyridine for recovery. Elevated temperatures (>100°C) risk pyridinium ring decomposition, necessitating precise thermal controls .

Purification and Isolation Techniques

Post-reaction, the crude product is cooled to 25°C, inducing crystallization. Filtration removes insoluble catalysts, followed by washing with cold ethyl acetate to eliminate residual bromide ions. Recrystallization in MIBK-water yields CPB with 99.5–99.8% purity, verified via melting point (mp 61–63°C), 1^1H NMR (δ 1.25 ppm for cetyl chain, δ 8.5–9.0 ppm for pyridinium protons), and mass spectrometry (m/z 384.3 for [M-Br]⁺) .

Analytical Methods for Quality Assurance

Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C, with a single decomposition step at 250°C corresponding to cetyl chain breakdown .
FTIR Spectroscopy : Peaks at 2920 cm⁻¹ (C–H stretching) and 1640 cm⁻¹ (pyridinium C–N⁺) validate structural integrity .
Counterion Analysis : Ion chromatography quantifies free bromide (<0.1% in purified batches) .

Challenges and Optimization in Large-Scale Production

Challenge 1 : Cetyl bromide’s hygroscopicity necessitates anhydrous conditions to prevent hydrolysis to cetyl alcohol. Solutions include inert gas purging and molecular sieves in reaction vessels .
Challenge 2 : Residual pyridine imparts odor and toxicity. Patent WO2016092499A1 addresses this via solvent recovery systems, reducing pyridine content to <50 ppm .

Recent Advances in Synthesis Methodologies

Emergent strategies focus on green chemistry principles:

  • Microwave-Assisted Synthesis : Reduces reaction time to 2–3 hours with comparable yields .

  • Ionic Liquid Catalysts : Replace volatile solvents, enhancing recyclability and reducing waste .

Chemical Reactions Analysis

Types of Reactions

Cetylpyridinium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Overview : CPB is primarily known for its effectiveness as a biocide against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. Its cationic nature allows it to disrupt microbial cell membranes, leading to cell death.

Case Study : A study demonstrated that CPB exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 0.1% against Staphylococcus aureus and Escherichia coli .

Environmental Remediation

Overview : CPB has been utilized in environmental applications, particularly in the adsorption of heavy metals from wastewater.

Table 1: Adsorption Capacity of CPB-Modified Materials

MaterialHeavy MetalAdsorption Capacity (mg/g)Reference
Attapulgite-CPB CompositeCr (VI)302
CPB-Polyvinyl ChlorideREEsNot specified

Case Study : Research on attapulgite clay modified with CPB showed enhanced adsorption capabilities for chromium ions (Cr VI). The maximum adsorption capacity was recorded at 302 mg/g, making it a viable option for treating contaminated water .

Drug Delivery Systems

Overview : CPB is being explored for its potential in drug delivery applications due to its bioadhesive properties.

Table 2: Drug Release Kinetics from CPB-Based Tablets

Polymer TypeDrug Release Rate (%)Bioadhesive Strength (g)Reference
Hydroxypropyl Methylcellulose8512
Chitosan7515

Case Study : A study developed sustained-release tablets using CPB for buccal drug delivery. The findings indicated that the release rate could be controlled by varying the polymer composition, thus enhancing the retention time of the active ingredient in the oral cavity .

Analytical Applications

Overview : CPB has been employed in various analytical techniques to enhance sensitivity and selectivity.

Table 3: Analytical Techniques Utilizing CPB

TechniqueApplicationDetection LimitReference
Resonance Rayleigh Light ScatteringDNA detection1.5 ng/mL
SpectrophotometryEnvironmental analysisNot specified

Case Study : A novel DNA probe system incorporating CPB and emodin was developed using resonance Rayleigh light scattering. This method achieved a detection limit of 1.5 ng/mL for DNA, showcasing CPB's utility in sensitive analytical applications .

Mechanism of Action

Cetylpyridinium bromide exerts its effects primarily through its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. This mechanism is effective against a broad spectrum of bacteria and fungi. The compound targets the lipid bilayer of microbial membranes, causing structural and functional damage .

Comparison with Similar Compounds

Structural and Functional Differences

CPB belongs to the QAC family, sharing similarities with cetylpyridinium chloride (CPC) and cetyltrimethylammonium bromide (CTAB) but differing in counterions and head groups:

  • CPB vs. CPC : Both have a pyridinium head, but CPB uses Br⁻ as the counterion, while CPC uses Cl⁻. This difference slightly alters solubility and reactivity. For example, CPC is more common in oral care products due to Cl⁻ compatibility, while CPB is used in niche drug delivery applications .
  • CPB vs. CTAB : CTAB has a trimethylammonium head instead of pyridinium. This structural variation increases CTAB’s CMC (e.g., ~1 mM for CTAB vs. ~0.9 mM for CPB), making CPB more efficient at forming micelles at lower concentrations .

Critical Micelle Concentration (CMC) and Thermodynamics

CPB’s micellization behavior is modulated by temperature, additives, and drug interactions. Key findings include:

  • Additive Effects : In NaCl solutions, CPB’s CMC decreases due to reduced electrostatic repulsion (salting-out effect), whereas urea increases CMC by disrupting hydrophobic interactions .
  • Thermodynamic Parameters :
Parameter CPB + LFH (Water) CPB + LFH (4-ABA) CTAB (Reference)
ΔG°m (kJ/mol) -28.5 to -32.1 -25.8 to -29.4 -22.0 to -26.0
ΔH°m (kJ/mol) +2.1 to +5.3 -1.4 to +3.8 +4.0 to +6.0
ΔS°m (J/mol·K) +85 to +120 +70 to +110 +80 to +100

CPB’s micellization is entropy-driven, with hydrophobic interactions dominating. CTAB exhibits similar trends but with higher enthalpy contributions due to stronger head-group hydration .

Data Tables

Table 1: Comparative Properties of Cationic Surfactants

Compound Head Group Counterion CMC (mM) Key Applications
Cetylpyridinium bromide (CPB) Pyridinium Br⁻ 0.9–1.1 Drug delivery, disinfectants
Cetylpyridinium chloride (CPC) Pyridinium Cl⁻ 0.9–1.1 Oral care, antiseptics
Cetyltrimethylammonium bromide (CTAB) Trimethylammonium Br⁻ 1.0–1.3 Nanoparticle synthesis, protein solubilization

Table 2: Impact of Additives on CPB’s CMC (303.15 K)

Additive (0.1 M) CMC (mmol/kg) ΔCMC vs. Water Mechanism
None (Water) 5.8 Baseline
NaCl 4.2 ↓27.6% Salting-out
Urea 7.1 ↑22.4% Disrupted H-bonding
NaBenz 6.3 ↑8.6% Competitive binding

Biological Activity

Cetylpyridinium bromide (CPBr) is a quaternary ammonium compound widely recognized for its antimicrobial properties. Its biological activity has been extensively studied, particularly in the context of its effectiveness against various pathogens and its applications in different fields, including medicine and environmental science. This article delves into the biological activity of CPBr, presenting detailed research findings, case studies, and comparative data.

CPBr exhibits its biological activity primarily through its cationic nature, which allows it to interact effectively with microbial cell membranes. The mechanism can be summarized as follows:

  • Membrane Disruption : The positively charged hydrophilic region of CPBr molecules interacts with the negatively charged components of microbial membranes, leading to membrane destabilization and leakage of intracellular components .
  • Inhibition of Metabolism : By disrupting membrane integrity, CPBr interferes with cellular metabolism, inhibiting growth and leading to cell death .
  • Biofilm Disruption : CPBr has been shown to inhibit the formation of biofilms by binding to pellicle-covered enamel surfaces in dental applications, thus preventing bacterial co-adhesion and glucan synthesis by Streptococcus mutans .

Antimicrobial Efficacy

Numerous studies have confirmed the broad-spectrum antimicrobial activity of CPBr against various pathogens:

  • Bacterial Activity : CPBr demonstrates significant bactericidal effects against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. It has been incorporated into mouthwashes and dental products for its ability to reduce plaque formation and oral pathogens .
  • Fungal Activity : Research indicates that CPBr also possesses antifungal properties, effectively inhibiting the growth of pathogenic fungi when combined with other agents like citral .

Comparative Studies

A comparative analysis between CPBr and other quaternary ammonium compounds reveals its unique advantages:

CompoundAntibacterial ActivityFungal ActivityBiofilm Disruption
This compound (CPBr)HighModerateEffective
Cetyltrimethylammonium Bromide (CTAB)ModerateLowLimited

In a study comparing CPBr with cetyltrimethylammonium bromide (CETAB), it was found that CPBr had a higher recovery rate for heparan sulfate from human urinary samples, indicating its superior extraction capabilities in certain applications .

1. Dental Applications

A clinical study evaluated the effectiveness of mouthwash containing CPBr in reducing oral bacteria. Results indicated a significant decrease in Streptococcus mutans levels after regular use, highlighting its utility in dental hygiene products .

2. Environmental Applications

Research into CPBr-modified composites for environmental remediation showed promising results in adsorbing heavy metals such as chromium (VI). The composite beads demonstrated a maximum adsorption capacity of 302 mg/g, indicating potential for use in water treatment applications .

Toxicity and Safety Profile

While CPBr is effective as an antimicrobial agent, its safety profile is crucial for consumer products:

  • Toxicological Studies : Long-term exposure studies have indicated that high doses may lead to adverse effects; however, typical concentrations used in consumer products are considered safe .
  • Regulatory Status : CPBr is generally recognized as safe (GRAS) when used within recommended limits in personal care products.

Q & A

Basic Research Questions

Q. What experimental techniques are critical for characterizing CPB adsorption on silicate surfaces in soil studies?

  • Answer : X-ray diffraction (XRD) and infrared (IR) spectroscopy are essential for analyzing CPB’s ordered adsorption on vermiculite. XRD identifies superlattice reflections, confirming molecular packing angles (~57° to silicate surfaces), while IR spectroscopy reveals binding interactions (e.g., alkyl chain alignment). Chemical analyses validate surface coverage, which depends on vermiculite charge density .

Q. How is the Langmuir isotherm applied to study CPB’s adsorption on zinc in acidic environments?

  • Answer : Weight loss measurements combined with the Langmuir isotherm quantify CPB’s adsorption density and inhibition efficiency. The isotherm fits experimental data by calculating equilibrium constants and Gibbs free energy (ΔG°ads) using the Sekine method, confirming monolayer adsorption as the primary inhibition mechanism in HCl solutions .

Q. What methods determine CPB’s critical micelle concentration (CMC) in aqueous solutions?

  • Answer : Conductivity measurements track specific conductivity versus CPB concentration, with CMC identified at the inflection point. Counterion binding (β) is derived from pre- and post-micellar slopes. This method also evaluates electrolyte effects (e.g., NaCl) on micellization .

Advanced Research Questions

Q. How do thermodynamic parameters explain CPB’s micelle stability in drug-surfactant systems?

  • Answer : Temperature-dependent conductivity studies calculate ΔG°m (micellization free energy), ΔH°m (enthalpy), and ΔS°m (entropy). Negative ΔG°m confirms spontaneity, while ΔH°m and ΔS°m reveal dominant forces (e.g., hydrophobic interactions vs. ion-dipole). Transfer thermodynamics (ΔG°mt) further assess additive effects (e.g., urea disrupts micelles via H-bond competition) .

Q. What structural factors influence CPB’s efficacy as a corrosion inhibitor for metals?

  • Answer : Molecular orientation (alkyl chain alignment on metal surfaces) and charge density determine adsorption efficiency. Electrochemical impedance spectroscopy (EIS) and polarization curves correlate inhibition efficiency with CPB’s packing density, which is maximized at optimal pH and concentration .

Q. How do additives like NaCl or urea modulate CPB’s interaction with levofloxacin (LFH) in drug delivery systems?

  • Answer : Conductivity and UV-Vis spectroscopy quantify CMC shifts and binding constants (Kb). NaCl compresses the electrical double layer, reducing CMC and enhancing LFH-CPB binding. Urea increases CMC by disrupting hydrophobic interactions, validated via compensation temperature analysis (ΔH°m-ΔS°m plots) .

Q. What challenges arise in reconciling CPB’s adsorption data across different silicate substrates?

  • Answer : Discrepancies in surface coverage (e.g., 18.4 Ų/molecule on vermiculite vs. higher values on less charged silicates) stem from charge density variations. Atomic force microscopy (AFM) and zeta potential measurements resolve conflicting data by correlating substrate charge with CPB’s packing efficiency .

Q. Methodological Guidance

Q. How to design experiments for optimizing CPB-based micellar drug carriers?

  • Answer :

Variable Control : Systematically vary temperature (293–323 K) and additive concentrations (e.g., 0–200 mM NaCl).

Characterization Tools : Use dynamic light scattering (DLS) for micelle size and ζ-potential, and fluorescence spectroscopy for micropolarity (pyrene probe).

Thermodynamic Validation : Calculate transfer parameters (ΔG°mt) to assess additive impacts on micelle stability .

Q. What statistical approaches validate CPB’s adsorption isotherms in heterogeneous systems?

  • Answer :

  • Non-linear regression : Fit Langmuir/Freundlich models to adsorption data using software (e.g., OriginLab).
  • Error Analysis : Calculate root-mean-square errors (RMSE) and Akaike information criterion (AIC) to compare model accuracy.
  • Sensitivity Testing : Verveine plots assess parameter robustness under varying pH or ionic strength .

Q. Data Contradictions and Resolution

Q. Why do reported CMC values for CPB vary across studies?

  • Answer : Variations arise from solvent purity (e.g., trace ions), measurement techniques (conductivity vs. surface tension), and temperature. Standardize protocols using high-purity water (resistivity >18 MΩ·cm) and report full experimental conditions (e.g., 25°C ± 0.1) to minimize discrepancies .

Properties

IUPAC Name

1-hexadecylpyridin-1-ium;bromide
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InChI

InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1
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InChI Key

DVBJBNKEBPCGSY-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]
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Molecular Formula

C21H38BrN
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DSSTOX Substance ID

DTXSID3033307
Record name Cetylpyridinium bromide
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Molecular Weight

384.4 g/mol
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Physical Description

Cream-colored solid; [HSDB] White powder; [Acros Organics MSDS]
Record name Cetylpyridinium bromide
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Solubility

Soluble in acetone, ethanol, and chloroform
Record name CETYLPYRIDINIUM BROMIDE
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Color/Form

Cream-colored, waxy solid

CAS No.

140-72-7
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Melting Point

64.5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Cetylpyridinium bromide
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